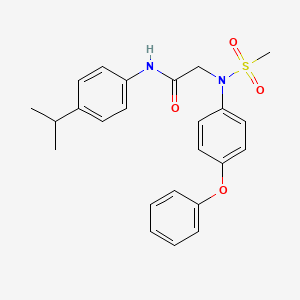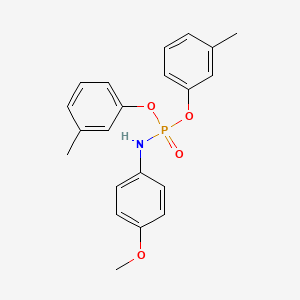![molecular formula C15H23NO B4969042 [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, also known as MPPP, is a synthetic opioid compound. It was first synthesized in the 1970s as a potential painkiller, but its use was discontinued due to its high potential for abuse and addiction. Despite this, MPPP has continued to be studied for its potential therapeutic applications and its mechanism of action.
作用机制
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This results in the activation of the reward pathway, leading to feelings of euphoria and pain relief. However, prolonged use of [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol can lead to tolerance and dependence, as well as a range of adverse effects.
Biochemical and Physiological Effects:
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause a range of adverse effects, including nausea, vomiting, dizziness, confusion, and respiratory arrest.
实验室实验的优点和局限性
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been used in a range of laboratory experiments to study its mechanism of action and potential therapeutic applications. However, due to its high potential for abuse and addiction, its use is tightly regulated and monitored. Additionally, its adverse effects can limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol, including the development of new painkillers and antitussive agents based on its structure and mechanism of action. Additionally, further research is needed to better understand its effects on the immune system and its potential therapeutic applications in this area. However, research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol must be conducted with caution due to its high potential for abuse and addiction.
合成方法
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process involving the reaction of phenylpropanone with methylamine and formaldehyde. The resulting compound is then reduced to [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol using sodium borohydride. However, due to its high potential for abuse, the synthesis of [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol is tightly regulated and monitored.
科学研究应用
[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has also been studied for its potential use as an antitussive agent, as well as its effects on the immune system. However, due to its high potential for abuse and addiction, research on [1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol has been limited.
属性
IUPAC Name |
[1-(4-phenylbutan-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(16-11-5-8-15(16)12-17)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15,17H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUQUFUIZULHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Phenylbutan-2-yl)pyrrolidin-2-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![5-[(3-fluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4968964.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)
![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)
![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)